
2,4-Dibromo-3-quinolinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3-quinolinemethanol is a chemical compound with the molecular formula C10H7Br2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-quinolinemethanol typically involves the bromination of 3-quinolinemethanol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinoline ketone derivative.
Reduction: The bromine atoms can be reduced to form debrominated quinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc dust in acetic acid or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Quinoline ketone derivatives.
Reduction: Debrominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3-quinolinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-3-quinolinemethanol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group allow it to participate in various biochemical pathways. For example, it can inhibit certain enzymes or interact with DNA, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromoquinoline: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Quinolinemethanol: Lacks the bromine atoms, resulting in different reactivity and applications.
2,4-Dichloro-3-quinolinemethanol: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness
2,4-Dibromo-3-quinolinemethanol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
532392-88-4 |
|---|---|
Fórmula molecular |
C10H7Br2NO |
Peso molecular |
316.98 g/mol |
Nombre IUPAC |
(2,4-dibromoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H7Br2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-4,14H,5H2 |
Clave InChI |
MUTCPOGCJJFRGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=N2)Br)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


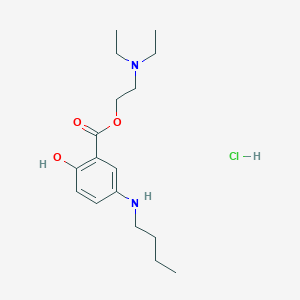
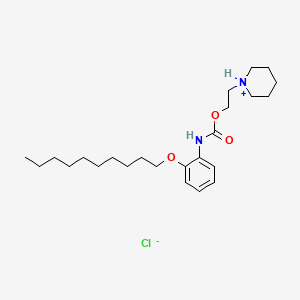

![[Cyclohexa-2,4-dien-1-ylidene(phenyl)methyl]benzene;ethene-1,1,2,2-tetracarbonitrile;hexachloroantimony(1-)](/img/structure/B13768222.png)
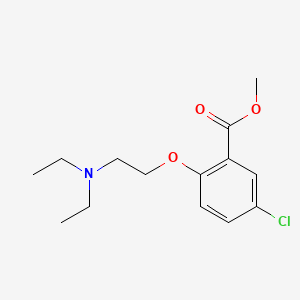
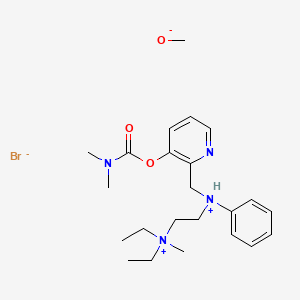
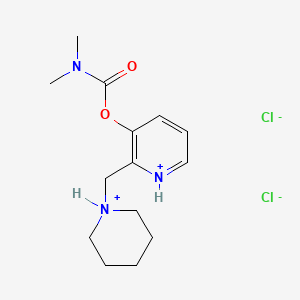
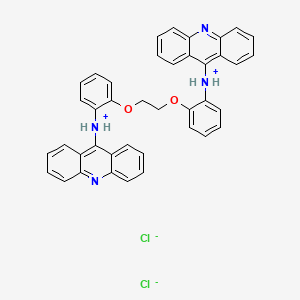
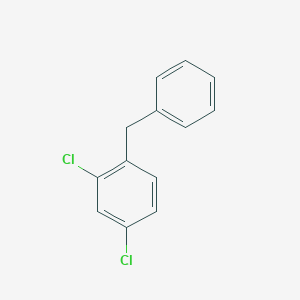
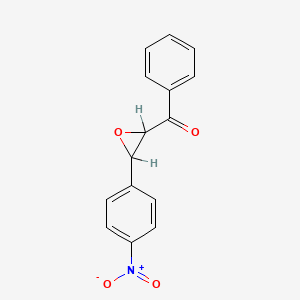
![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)
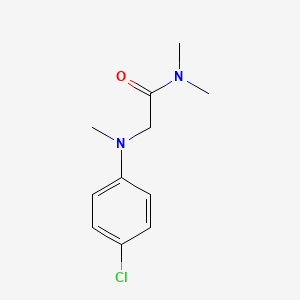
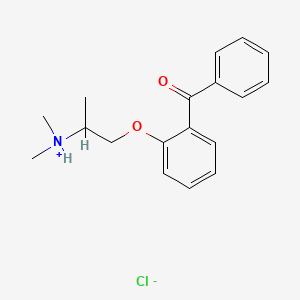
![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)
